molecular formula C16H27N3O B5628150 (3R*,4S*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine

Cat. No. B5628150
M. Wt: 277.40 g/mol
InChI Key: BIUZKNZUZNNTIN-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Synthesis of Related Pyrrolidine Derivatives: The synthesis of N-(pyrrol-2-yl)amines, including compounds with tert-butyl groups, involves a two-step sequence starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. This process includes solvent-free condensation and reduction steps, leading to compounds with reduced symmetry and significant changes in molecular conformations compared to their precursors (Macías et al., 2018).

Molecular Structure Analysis

  • X-ray Structural Studies: The crystal structures of reduced pyrrolidine compounds show significant conformational changes with the loss of planarity observed in non-reduced compounds, highlighting the impact of synthesis methods on molecular structure (Macías et al., 2018).

Chemical Reactions and Properties

  • Palladium-Catalyzed Reactions: Propargyl carbonates, isocyanides, and alcohols undergo palladium-catalyzed reactions in the presence of tert-butylamine, yielding polysubstituted aminopyrroles. This reaction showcases the versatility of pyrrolidine derivatives in synthesizing complex structures (Qiu et al., 2017).

Physical Properties Analysis

  • Stability and Solubility: Poly(pyridine–imide)s with tert-butyl substituents, derived from pyrrolidine units, exhibit good solubility in polar solvents and excellent thermal stability, demonstrating the influence of tert-butyl groups on the physical properties of pyrrolidine derivatives (Lu et al., 2014).

Chemical Properties Analysis

  • Reactivity with Singlet Oxygen: The reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen highlights the reactivity of substituted pyrroles towards singlet oxygen, leading to the formation of 5-substituted pyrroles (Wasserman et al., 2004).

properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-5-6-12-9-18(11-14(12)17)15(20)13-7-8-19(10-13)16(2,3)4/h7-8,10,12,14H,5-6,9,11,17H2,1-4H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUZKNZUZNNTIN-JSGCOSHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CN(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CN(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone

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